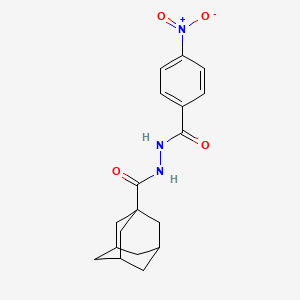
3-(2-furyl)-N-(2-nitrophenyl)acrylamide
Overview
Description
3-(2-furyl)-N-(2-nitrophenyl)acrylamide, commonly known as FNA, is a small molecule that has gained attention in recent years for its potential applications in scientific research. FNA is a versatile compound that can be synthesized using a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mechanism of Action
The mechanism of action of FNA is not fully understood, but it is believed to involve the modulation of enzyme activity and the inhibition of certain signaling pathways. FNA has been shown to bind to the active site of acetylcholinesterase and to inhibit its activity. FNA has also been shown to inhibit the activity of certain kinases, including JNK and ERK, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
FNA has been shown to have a variety of biochemical and physiological effects, including the modulation of enzyme activity, the inhibition of certain signaling pathways, and the induction of apoptosis in cancer cells. FNA has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
FNA has several advantages for use in laboratory experiments, including its versatility and ease of synthesis. FNA is also relatively stable and can be stored for long periods of time. However, FNA has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on FNA, including the study of its mechanism of action, the development of new synthesis methods, and the evaluation of its potential therapeutic applications. FNA has been shown to have potential as a treatment for certain diseases, including cancer and neurodegenerative disorders, and further research is needed to explore these applications. Additionally, the development of new derivatives of FNA may lead to the discovery of compounds with improved properties and greater therapeutic potential.
Scientific Research Applications
FNA has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. FNA has been shown to modulate the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. FNA has also been shown to inhibit the growth of certain cancer cells and to have anti-inflammatory and antioxidant properties.
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-13(8-7-10-4-3-9-19-10)14-11-5-1-2-6-12(11)15(17)18/h1-9H,(H,14,16)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGIOGPJJINMKW-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=CC=CO2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=CO2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(1-piperidinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3833070.png)
![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-1-adamantanecarbohydrazide](/img/structure/B3833085.png)


![8-[(2Z)-5-methyl-2-phenylhex-2-en-1-yl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3833101.png)


![4-bromo-N'-[1-(5-chloro-2-thienyl)ethylidene]benzohydrazide](/img/structure/B3833109.png)
![N'-[1-(2-thienyl)ethylidene]cyclohexanecarbohydrazide](/img/structure/B3833122.png)


![2,4-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3833140.png)